molecular formula C22H20N4O5S B15039531 N-methyl-N-[4-({(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]benzenesulfonamide

N-methyl-N-[4-({(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]benzenesulfonamide

Cat. No.: B15039531
M. Wt: 452.5 g/mol
InChI Key: PGDYIHFGMLAWBN-XQNSMLJCSA-N
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Description

N-METHYL-N-(4-{N’-[(1E)-1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE: is a complex organic compound with a unique structure that includes a nitrophenyl group, a hydrazinecarbonyl group, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-N-(4-{N’-[(1E)-1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Hydrazinecarbonyl Intermediate: This step involves the reaction of a hydrazine derivative with an aldehyde or ketone to form the hydrazinecarbonyl group.

    Introduction of the Nitro Group: The nitrophenyl group is introduced through nitration reactions, typically using concentrated nitric acid and sulfuric acid.

    Formation of the Benzenesulfonamide Group: This step involves the reaction of a sulfonyl chloride with an amine to form the benzenesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-METHYL-N-(4-{N’-[(1E)-1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a metal catalyst.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can yield various substituted sulfonamides.

Scientific Research Applications

N-METHYL-N-(4-{N’-[(1E)-1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-METHYL-N-(4-{N’-[(1E)-1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

N-METHYL-N-(4-{N’-[(1E)-1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE can be compared with other similar compounds, such as:

    N-[(2-chlorophenyl)methyl]-N-(4-{N’-[(1E)-1-(3-nitrophenyl)ethylidene]hydrazinecarbonyl}phenyl)methanesulfonamide: This compound has a similar structure but with a chlorophenyl group instead of a methyl group.

    4-METHYL-N-(4-NITROPHENYL)BENZENE-SULFONAMIDE: This compound has a similar sulfonamide group but lacks the hydrazinecarbonyl group.

The uniqueness of N-METHYL-N-(4-{N’-[(1E)-1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE lies in its combination of functional groups, which gives it distinct chemical and biological properties.

Properties

Molecular Formula

C22H20N4O5S

Molecular Weight

452.5 g/mol

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-[(E)-1-(4-nitrophenyl)ethylideneamino]benzamide

InChI

InChI=1S/C22H20N4O5S/c1-16(17-8-14-20(15-9-17)26(28)29)23-24-22(27)18-10-12-19(13-11-18)25(2)32(30,31)21-6-4-3-5-7-21/h3-15H,1-2H3,(H,24,27)/b23-16+

InChI Key

PGDYIHFGMLAWBN-XQNSMLJCSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC=C2)/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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